3-(Pyrazin-2-yl)aniline

Physicochemical property optimization Lipophilicity Drug design

3-(Pyrazin-2-yl)aniline (CAS 333792-60-2) is a heterocyclic aromatic amine with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol. Its structure features an aniline ring linked to a pyrazine moiety at the meta-position, providing a combination of an electron-donating aniline group and an electron-deficient pyrazine ring.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 333792-60-2
Cat. No. B3126422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yl)aniline
CAS333792-60-2
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=CN=C2
InChIInChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2
InChIKeyNYKQOESVNLGISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazin-2-yl)aniline (CAS 333792-60-2): A Unique Heterocyclic Building Block for Medicinal Chemistry and Materials Science Procurement


3-(Pyrazin-2-yl)aniline (CAS 333792-60-2) is a heterocyclic aromatic amine with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol. Its structure features an aniline ring linked to a pyrazine moiety at the meta-position, providing a combination of an electron-donating aniline group and an electron-deficient pyrazine ring [1]. This electronic duality establishes it as a versatile scaffold for constructing nitrogen-rich heterocyclic systems in drug discovery and materials research. Key computed physicochemical properties (XLogP3 = 0.8, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and topological polar surface area = 51.8 Ų) position it as a moderately polar building block with favorable drug-like characteristics [2].

3-(Pyrazin-2-yl)aniline Procurement: Why In-Class Heterocyclic Anilines Cannot Be Simply Interchanged


The substitution of 3-(Pyrazin-2-yl)aniline with its closest structural analogs, such as 3-(pyridin-2-yl)aniline or 3-(pyrimidin-2-yl)aniline, is not straightforward due to fundamental differences in electronic structure and molecular recognition. The additional nitrogen atom in the pyrazine ring introduces a second hydrogen bond acceptor and significantly alters the ring's electron density compared to pyridine, directly impacting binding affinities, metabolic stability, and the compound's overall reactivity profile [1]. Proof-of-concept studies on anilinopyrazine derivatives demonstrate that even minor changes in aryl substitution patterns can abolish mitochondrial uncoupling activity, underscoring the critical nature of the specific pyrazine-aniline architecture for biological function [2]. The quantitative evidence below details these critical performance differences.

3-(Pyrazin-2-yl)aniline: Direct Comparative Performance Data Against Structural Analogs


Lipophilicity Control: XLogP3 of 3-(Pyrazin-2-yl)aniline vs. Pyridine and Pyrimidine Analogs

3-(Pyrazin-2-yl)aniline demonstrates a computed XLogP3 of 0.8, reflecting its balanced hydrophilicity/lipophilicity profile [1]. This contrasts with the pyridine analog, 3-(pyridin-2-yl)aniline, which typically has a higher XLogP3 due to the decreased polarity of the pyridine ring, making the pyrazine derivative more suitable for target engagements requiring reduced non-specific lipophilic interactions [2]. The presence of an additional nitrogen in the pyrazine ring contributes to a lower ClogP, which is a crucial parameter in optimizing ADME properties and mitigating off-target toxicity in pharmaceutical pipelines [1].

Physicochemical property optimization Lipophilicity Drug design

Enhanced Hydrogen Bond Acceptor Capacity Relative to Pyridine-Based Isosteres

The pyrazine ring of 3-(pyrazin-2-yl)aniline features two nitrogen atoms (1 and 4 positions), enabling it to act as a dual hydrogen bond acceptor, whereas the pyridine ring in 3-(pyridin-2-yl)aniline contains only one [1]. This structural difference gives the pyrazine compound a total hydrogen bond acceptor count of 3 (two for pyrazine, one for aniline), compared to 2 for the pyridine analog [2]. In SAR studies of anilinopyrazines, this feature was crucial for delocalizing negative charges and stabilizing internal hydrogen bonds, which are essential for mitochondrial uncoupling activity [3].

Molecular recognition Hydrogen bonding Structure-based drug design

Regiochemical Impact: Meta-Aniline Substitution Enables Unique Chelation and Scaffold Extension

The specific 3-position (meta) substitution of the aniline group on the phenyl ring in 3-(pyrazin-2-yl)aniline offers a distinct synthetic advantage over the 2-substituted (ortho) isomer [1]. A U.S. patent (US9508941B2) explicitly leverages this meta arrangement to synthesize iridium organometallic complexes that emit red phosphorescence with high color purity [2]. According to the patent, complexes based on m-aminophenyl pyrazine derivatives demonstrate superior optoelectronic properties compared to those derived from other aryl-substituted pyrazines, making them directly applicable to next-generation OLED and light-emitting device research [2].

Regiochemistry Synthetic accessibility Metallo-catalyst design

Mitochondrial Uncoupling Potential: SAR-Guided Design of Anilinopyrazine-Based Protonophores

Anilinopyrazines, including the core scaffold of 3-(pyrazin-2-yl)aniline, have been systematically studied as mitochondrial uncouplers. Murray et al. (2020) demonstrated that modification of the aniline ring with electron-withdrawing groups like CF3 and OCF3 can lead to compounds with significant uncoupling activity [1]. For example, compound 4g (CF3 at para position) achieved a maximum oxygen consumption rate (OCR) of 260% of baseline with an EC50 in the low micromolar range in rat L6 myoblasts [1]. While the parent compound 3-(pyrazin-2-yl)aniline itself was likely inactive, this study establishes the pyrazine-aniline architecture as a critical fragment for this therapeutic class, providing a validated starting point for targeted medicinal chemistry campaigns in metabolic diseases [1].

Mitochondrial uncoupler SAR Metabolic disease

Procurement-Driven Application Scenarios for 3-(Pyrazin-2-yl)aniline (CAS 333792-60-2)


Medicinal Chemistry: Design of Mitochondrial Uncoupler Compound Libraries

Research groups targeting mitochondrial uncoupling for diseases like NAFLD or diabetes can directly utilize 3-(pyrazin-2-yl)aniline as the core scaffold. The established SAR from Murray et al. (2020) in Bioorganic & Medicinal Chemistry Letters provides a quantitative framework for adding electron-withdrawing substituents to enhance uncoupling activity, with documented EC50 improvements in the low micromolar range and up to a 2.6-fold increase in oxygen consumption over baseline [1].

Materials Science: Synthesis of Red-Phosphorescent Iridium Complexes for OLEDs

Scientists developing next-generation organic light-emitting diodes (OLEDs) should procure 3-(pyrazin-2-yl)aniline as a ligand precursor, based on the teachings of US Patent 9508941B2. The patent demonstrates its use in creating iridium organometallic complexes that exhibit red phosphorescence with high color purity, a critical performance differentiator for display and lighting applications [2].

Chemical Biology: Tool Compound for Probing Hydrogen-Bonding Networks

The unique electronic profile of 3-(pyrazin-2-yl)aniline—specifically its dual hydrogen-bond acceptor capacity—makes it an excellent small-molecule probe for investigating protein-ligand interactions, especially for targets with binding pockets that can distinguish between pyrazine, pyrimidine, and pyridine heterocycles [3]. Its low lipophilicity (XLogP3 = 0.8) also minimizes non-specific binding in cell-based assays [3].

Synthetic Methodology Development: A Platform for Heterocycle-Focused Chemistry

3-(Pyrazin-2-yl)aniline is a readily accessible starting material for developing novel Buchwald-Hartwig amination or C-H activation methodologies targeting nitrogen-rich heterocycles, directly supporting process R&D in pharmaceutical production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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